Glycidaldehyde
Overview
Description
Glycidaldehyde, also known as 2,3-epoxypropanal, is a colorless liquid with the chemical formula C3H4O2. It is an epoxide and an aldehyde, making it a bifunctional compound. This compound is known for its reactivity and is used in various chemical processes and research applications .
Mechanism of Action
Target of Action
Glycidaldehyde, also known as 2,3-epoxypropanal, is a reactive molecule that can interact with various biological targets. It is an epoxide and an aldehyde , which allows it to react with a wide range of biological molecules. This compound has been found to react with DNA, forming adducts . It can also interact with proteins, leading to modifications .
Mode of Action
This compound’s mode of action is primarily through its reactivity as an epoxide and an aldehyde. Aldehydes are known to undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acid . As an epoxide, this compound is highly reactive and can undergo a variety of reactions, including polymerization in the presence of catalysts or when heated . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
This compound can be metabolized to glyceraldehyde, which then enters the glycolytic pathways . This compound is also involved in the oxidation of acrolein to form glyceraldehyde, a process that is part of the carbohydrate metabolism . Furthermore, it has been suggested that this compound may inhibit anaerobic glycolysis, affecting the growth and radiation response of certain cell types .
Result of Action
The interaction of this compound with biological molecules can lead to various effects. For instance, the reaction of this compound with DNA can lead to the formation of DNA adducts , which can interfere with DNA replication and transcription, potentially leading to mutations and genomic instability. This compound can also react with proteins, leading to modifications that can alter protein structure and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound can be affected by pH, as the rates of many chemical reactions are pH-dependent. Furthermore, the presence of other reactive molecules can influence the reactions of this compound. For example, the presence of reducing agents can lead to the reduction of this compound, while the presence of oxidizing agents can lead to its oxidation .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Glycidaldehyde plays a significant role. The oxidation of acrolein yields this compound, which directs a regioselective phosphorylation in water and specifically affords 5′-phosphorylated nucleotide precursors . This process demonstrates a generational link between proteinogenic amino acids (Methionine, Glutamic acid, Glutamine) and nucleotide synthesis .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of nucleotides. The phosphorylated nucleotide precursors derived from this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It undergoes oxidation to direct a regioselective phosphorylation in water, leading to the formation of 5′-phosphorylated nucleotide precursors . These precursors can then interact with various enzymes and proteins, influencing gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the yield of 5′-phosphorylated nucleotide precursors derived from this compound can reach up to 36%
Metabolic Pathways
This compound is involved in the prebiotic synthesis of aminooxazoline-5′-phosphates, a key step in nucleotide synthesis . This process involves interactions with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidaldehyde is typically synthesized through the hydrogen peroxide epoxidation of acrolein. This method involves the reaction of acrolein with hydrogen peroxide in the presence of a catalyst, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Glycidaldehyde undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Glycidaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of DNA and protein interactions due to its ability to form adducts with nucleophiles.
Medicine: Investigated for its potential use in drug development and as a cross-linking agent in biomedical applications.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Glycidol: Another epoxide with similar reactivity but lacks the aldehyde group.
Acrolein: A related aldehyde but without the epoxide ring.
Epichlorohydrin: An epoxide with a chlorine substituent, used in similar applications
Uniqueness of Glycidaldehyde: this compound’s uniqueness lies in its bifunctional nature, combining the reactivity of both an epoxide and an aldehyde. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
oxirane-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYRWIUNAVNFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Record name | GLYCIDALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9020665 | |
Record name | Glycidaldehyde | |
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Molecular Weight |
72.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB] | |
Record name | GLYCIDALDEHYDE | |
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Record name | Glycidaldehyde | |
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Boiling Point |
112.5 °C | |
Record name | GLYCIDALDEHYDE | |
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Flash Point |
88 °F (OPEN CUP) | |
Record name | GLYCIDALDEHYDE | |
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Solubility |
MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER. | |
Record name | GLYCIDALDEHYDE | |
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Density |
SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C | |
Record name | GLYCIDALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |
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Vapor Density |
2.58 (AIR= 1) | |
Record name | GLYCIDALDEHYDE | |
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Vapor Pressure |
45.3 [mmHg] | |
Record name | Glycidaldehyde | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
765-34-4 | |
Record name | GLYCIDALDEHYDE | |
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Record name | Glycidaldehyde | |
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Record name | Glycidaldehyde | |
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Record name | GLYCIDALDEHYDE | |
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Record name | Glycidaldehyde | |
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Record name | 2,3-epoxypropionaldehyde | |
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Record name | GLYCIDALDEHYDE | |
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Melting Point |
-62 °C | |
Record name | GLYCIDALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glycidaldehyde is a bifunctional alkylating agent. This means it can react with nucleophilic sites in biological molecules like DNA and proteins. Its primary target in DNA appears to be guanine, forming various adducts including 1,N2-ethenoguanosine and its 7-hydroxymethyl derivative. [] [] These adducts can distort DNA structure and interfere with DNA replication and repair, potentially leading to mutations and contributing to this compound's genotoxicity and carcinogenicity. [, , , ] In addition to guanine, this compound has shown reactivity with cytosine residues in non-B DNA structures. []
A:
- Spectroscopic Data: The NMR spectrum of this compound is complex due to the four interacting protons. Detailed analysis reveals specific coupling constants and chemical shifts, offering insights into its structure and conformation. []
ANone: The provided research primarily focuses on the reactivity and biological activity of this compound rather than its catalytic properties. There is limited information on its use as a catalyst in the provided papers.
A: While the provided papers do not extensively discuss computational studies, they highlight the potential for computational approaches. For instance, molecular modeling studies have been used to understand the structural similarities and differences between 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), a this compound-derived adduct, and 3,N(4)-etheno dC (εC), providing insights into their similar interactions with DNA polymerases. [] QSAR models correlating epoxide reactivity with skin sensitization potency have been developed and could potentially be applied to this compound and its derivatives. []
ANone: The provided research does not delve into specific formulation strategies for this compound. Given its reactivity, particularly in aqueous solutions, developing stable formulations would be crucial for any potential applications.
A: The provided research focuses mainly on the mechanistic aspects of this compound's interactions with DNA and its potential as a carcinogen. While it has been shown to form DNA adducts in vitro and in vivo [, , , ], its efficacy as a therapeutic agent is not discussed in these papers. The focus of the research lies in understanding its potential genotoxic and carcinogenic effects rather than exploring its therapeutic applications.
ANone: The development of resistance to this compound, particularly in the context of its potential carcinogenicity, is not directly addressed in the provided research. Further research is needed to explore potential resistance mechanisms and any cross-resistance with other alkylating agents.
ANone: The provided research focuses on the fundamental chemical and biological properties of this compound and does not delve into its potential therapeutic applications or drug delivery strategies.
ANone: Various analytical techniques have been employed to study this compound and its interactions with DNA:
- NMR spectroscopy: Used to elucidate the structure and conformation of this compound and its adducts. [, , ]
- HPLC: Coupled with fluorescence detection or 32P-postlabelling analysis to identify and quantify DNA adducts. [, ]
- Mass spectrometry (MS): Utilized in conjunction with gas chromatography (GC/MS) to identify and quantify this compound and its metabolites. []
- Thin-layer chromatography (TLC): Incorporated into personal monitoring devices for detecting this compound and other alkylating agents. []
ANone: The research papers provided do not explicitly address the dissolution and solubility characteristics of this compound. These properties would be important for understanding its behavior in various media and its potential bioavailability if used in any application.
ANone: The research papers primarily focus on the fundamental properties and biological activity of this compound, without delving into its potential development, manufacturing, or distribution for any specific application. Therefore, information regarding quality control and assurance measures is not explicitly discussed.
ANone: Information on the immunogenicity of this compound is not directly addressed in the provided research papers. Further research would be needed to investigate its potential to elicit immune responses.
ANone: The provided research focuses on the basic chemical and biological properties of this compound and does not explore its potential as a drug candidate or its interactions with drug transporters. Therefore, information on this aspect is limited.
ANone: Specific information on this compound's interactions with drug-metabolizing enzymes is not detailed in the provided research papers. Further research would be needed to understand its potential to induce or inhibit these enzymes.
A: While the research does not directly address biodegradability, this compound's reactivity suggests it would likely undergo degradation in biological systems. Its biocompatibility would depend on the context of its use and the concentration at which it is encountered. Its potential toxicity, particularly its mutagenicity and carcinogenicity, raises concerns about its compatibility with biological systems. [, , ]
ANone: The research provided primarily focuses on the fundamental aspects of this compound and does not delve into its applications or potential alternatives. Therefore, information on substitutes and their comparative performance, cost, and impact is limited.
ANone: The provided research papers do not provide specific information on recycling or waste management practices for this compound. Given its potential hazards, responsible handling and disposal following appropriate safety guidelines would be essential.
ANone: Efficient research on this compound would require:
- Analytical Chemistry Laboratories: Equipped with techniques like HPLC, GC/MS, and NMR spectroscopy for structural characterization, quantification, and metabolite analysis. [, , , , , ]
ANone: The provided research highlights key milestones in this compound research:
- Early Studies on Reactivity: Investigations into the reaction of this compound with DNA, leading to the isolation and identification of specific DNA adducts like the deoxyguanosine reaction product. [, ]
- Elucidation of Reaction Mechanisms: Detailed studies proposing mechanisms for the formation of various adducts from the reaction of this compound with guanosine and deoxyguanosine. [, , ]
- Synthesis of this compound Adducts: Successful synthesis of important adducts like 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), enabling further investigations into their biological properties and mutagenic potential. [, ]
- Recognition of Genotoxic Potential: Growing evidence highlighting this compound as a potential carcinogen based on its mutagenic activity and ability to form DNA adducts. [, , ]
ANone: this compound research benefits significantly from cross-disciplinary collaborations:
- Chemistry and Biochemistry: Synergistic efforts in synthesizing specific this compound-DNA adducts have been crucial for elucidating reaction mechanisms and understanding their biological effects. [, , , ]
- Analytical Chemistry and Toxicology: Combining advanced analytical techniques like HPLC and GC/MS with toxicological studies has been essential for identifying, quantifying, and understanding the impact of this compound and its metabolites. [, , ]
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